molecular formula C24H23N5O3 B10866569 2-[(2-methoxyphenoxy)methyl]-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[(2-methoxyphenoxy)methyl]-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10866569
M. Wt: 429.5 g/mol
InChI Key: LCWLJOPMCHQUSQ-UHFFFAOYSA-N
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Description

2-[(2-Methoxyphenoxy)methyl]-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methoxyphenoxy)methyl]-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Reagents such as hydrazine derivatives and aldehydes are often used.

    Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced through nucleophilic substitution reactions. Methoxyphenyl halides react with the core structure in the presence of a base.

    Methylation: The final step involves the methylation of the compound to introduce the dimethyl groups. This can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the aromatic rings or the triazolo-pyrimidine core, potentially leading to partially or fully hydrogenated products.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents like halogens (Br2, Cl2) or nitrating agents (HNO3).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Hydrogenated aromatic rings or reduced triazolo-pyrimidine core.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the synthesis of novel organic compounds.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, although specific studies would be required to confirm these effects.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of multiple aromatic and heterocyclic rings suggests that it could interact with various biological targets.

Industry

In materials science, the compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure might contribute to unique physical characteristics.

Mechanism of Action

The exact mechanism of action of 2-[(2-methoxyphenoxy)methyl]-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could modulate the activity of the target, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Methoxyphenoxy)methyl]-7-phenyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: Lacks the 4-methoxyphenyl group, potentially altering its reactivity and biological activity.

    2-[(2-Hydroxyphenoxy)methyl]-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: Contains a hydroxy group instead of a methoxy group, which could affect its solubility and reactivity.

    7-(4-Methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: Lacks the 2-[(2-methoxyphenoxy)methyl] group, which could influence its overall properties.

Uniqueness

The presence of both methoxyphenyl and dimethyl groups in 2-[(2-methoxyphenoxy)methyl]-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine makes it unique. These groups can significantly impact the compound’s chemical reactivity, biological activity, and physical properties, distinguishing it from similar compounds.

Properties

Molecular Formula

C24H23N5O3

Molecular Weight

429.5 g/mol

IUPAC Name

4-[(2-methoxyphenoxy)methyl]-10-(4-methoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C24H23N5O3/c1-15-16(2)29(17-9-11-18(30-3)12-10-17)23-22(15)24-26-21(27-28(24)14-25-23)13-32-20-8-6-5-7-19(20)31-4/h5-12,14H,13H2,1-4H3

InChI Key

LCWLJOPMCHQUSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)COC4=CC=CC=C4OC)C5=CC=C(C=C5)OC)C

Origin of Product

United States

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